3-Hydroxy Medetomidine
Übersicht
Beschreibung
3-Hydroxy Medetomidine is a metabolite of medetomidine, an alpha-2 adrenergic receptor agonist. Medetomidine is widely used for its sedative and analgesic properties in veterinary medicine. The compound this compound has the molecular formula C13H16N2O and a molecular weight of 216.3 g/mol .
Wirkmechanismus
Target of Action
3-Hydroxy Medetomidine primarily targets alpha-2 adrenergic receptors . These receptors are part of the adrenergic receptor family, which are G protein-coupled receptors involved in the sympathetic nervous system. Alpha-2 adrenergic receptors are found in various tissues, including the central nervous system (CNS), where they play a crucial role in modulating neurotransmitter release, particularly norepinephrine .
Mode of Action
This compound acts as an agonist at alpha-2 adrenergic receptors. By binding to these receptors, it inhibits the release of norepinephrine from presynaptic neurons. This inhibition leads to a reduction in sympathetic outflow, resulting in sedative, anxiolytic, and analgesic effects . The compound’s action on these receptors also induces vasoconstriction and decreases heart rate, contributing to its overall pharmacological profile .
Biochemical Pathways
The activation of alpha-2 adrenergic receptors by this compound affects several biochemical pathways:
- Inhibition of Voltage-Gated Calcium Channels : This reduces calcium influx, further decreasing neurotransmitter release .
These pathways collectively contribute to the compound’s sedative and analgesic effects by dampening neuronal excitability and neurotransmitter release.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
These properties ensure that the compound has a rapid onset of action and a relatively short duration of effect, making it suitable for use in clinical settings requiring quick sedation and analgesia.
Result of Action
At the molecular level, this compound’s action results in:
- Vasoconstriction and Bradycardia : Resulting from the compound’s effects on peripheral alpha-2 adrenergic receptors .
At the cellular level, these effects translate to a calm, sedated state with reduced pain perception and lower heart rate.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors:
- Physiological Conditions : Conditions such as liver or kidney impairment can affect the metabolism and excretion of the compound, altering its pharmacokinetic profile .
Understanding these factors is crucial for optimizing the use of this compound in clinical practice, ensuring its maximum efficacy and safety.
: DrugBank - Dexmedetomidine : Springer - Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine : DrugBank - Medetomidine
Biochemische Analyse
Biochemical Properties
3-Hydroxy Medetomidine interacts with various enzymes, proteins, and other biomolecules. As a metabolite of the α2-adrenergic receptor agonist Medetomidine, it is actively involved in the biochemical pathways following the administration of Medetomidine
Cellular Effects
As a metabolite of Medetomidine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a metabolite of the α2-adrenergic receptor agonist Medetomidine, it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the metabolic pathways following the administration of Medetomidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Medetomidine typically involves the biotransformation of medetomidine. One method involves the use of rat liver microsomes to metabolize medetomidine into this compound .
Industrial Production Methods: the synthesis of its parent compound, medetomidine, involves multiple steps including Wittig olefination of phenylimidazolylketones followed by hydrogenation .
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Hydroxymedetomidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton zu bilden.
Reduktion: Der Imidazolring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators kann verwendet werden.
Substitution: Reagenzien wie Thionylchlorid oder Phosphortribromid können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Bildung eines Ketonderivats.
Reduktion: Bildung eines reduzierten Imidazolderivats.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Reagenz.
Wissenschaftliche Forschungsanwendungen
3-Hydroxymedetomidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Neurowissenschaften: Es wird verwendet, um die Auswirkungen von α2-adrenergen Rezeptoragonisten auf das zentrale Nervensystem zu untersuchen.
Verhaltensneurowissenschaften: Es wird in der Forschung zu Angst und Schmerz eingesetzt.
Toxikologie: Es wird verwendet, um die Biotransformation und metabolischen Pfade von Medetomidin zu verstehen.
5. Wirkmechanismus
3-Hydroxymedetomidin übt seine Wirkung aus, indem es an α2-adrenerge Rezeptoren bindet. Diese Bindung hemmt die Freisetzung von Noradrenalin, wodurch die Weiterleitung von Schmerzsignalen gestoppt wird . Die Verbindung aktiviert auch zentrale prä- und postsynaptische α2-Rezeptoren im Locus coeruleus, wodurch ein Bewusstseinszustand induziert wird, der dem natürlichen Schlaf ähnelt .
Ähnliche Verbindungen:
Medetomidin: Die Stammverbindung, die als Sedativum und Analgetikum eingesetzt wird.
Dexmedetomidin: Ein Enantiomer von Medetomidin, das wegen seiner sedativen Eigenschaften in der Human- und Veterinärmedizin eingesetzt wird.
Einzigartigkeit: 3-Hydroxymedetomidin ist aufgrund seines spezifischen Stoffwechselwegs und seiner Rolle als Metabolit von Medetomidin einzigartig. Es liefert Einblicke in die Biotransformation und Pharmakokinetik von α2-adrenergen Rezeptoragonisten .
Vergleich Mit ähnlichen Verbindungen
Medetomidine: The parent compound, used as a sedative and analgesic.
Dexmedetomidine: An enantiomer of medetomidine, used for its sedative properties in both human and veterinary medicine.
Uniqueness: 3-Hydroxy Medetomidine is unique due to its specific metabolic pathway and its role as a metabolite of medetomidine. It provides insights into the biotransformation and pharmacokinetics of alpha-2 adrenergic receptor agonists .
Biologische Aktivität
3-Hydroxy Medetomidine (3-OH Medetomidine) is a significant metabolite of the α2-adrenergic receptor agonist medetomidine, which is primarily used as a sedative and analgesic in veterinary medicine. Understanding the biological activity of 3-OH Medetomidine is crucial for its potential therapeutic applications and pharmacological profiling.
This compound acts primarily through the activation of α2-adrenergic receptors. These receptors are involved in various physiological processes, including sedation, analgesia, and modulation of neurotransmitter release. The selectivity of 3-OH Medetomidine for α2-adrenergic receptors over other receptor types contributes to its safety profile and efficacy.
Key Points:
- Receptor Affinity: 3-OH Medetomidine shows high affinity for α2-adrenergic receptors, similar to its parent compound medetomidine.
- Sedative Effects: It induces sedation by inhibiting norepinephrine release, leading to decreased sympathetic outflow.
- Analgesic Properties: The compound exhibits analgesic effects, which are beneficial in managing pain during surgical procedures.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various studies, revealing important information about its absorption, distribution, metabolism, and excretion (ADME).
Parameter | Value | Notes |
---|---|---|
Bioavailability | Varies by administration | Oral bioavailability is low due to first-pass metabolism. |
Half-life (T½) | Approximately 1.5 hours | Reflects rapid clearance from systemic circulation. |
Metabolism | Hepatic via CYP450 enzymes | Major pathways include hydroxylation and glucuronidation. |
Excretion | Primarily renal | Most metabolites are excreted in urine. |
Case Studies and Research Findings
-
Sedative Efficacy in Cats:
A study evaluated the sedative effects of dexmedetomidine (a closely related compound) administered intramuscularly at doses of 10 μg/kg. The results indicated significant sedation within 15 minutes, lasting up to 4 hours, with minimal adverse effects reported . -
Behavioral Studies in Rodents:
Research involving rodents demonstrated that administration of medetomidine resulted in a dose-dependent reduction in norepinephrine production and significant sedative effects at higher doses . This suggests that 3-OH Medetomidine may exert similar effects due to its metabolic relationship with medetomidine. -
Anesthetic Properties:
In studies assessing the anesthetic properties of medetomidine, it was found that α3-containing GABA_A receptors play a role in modulating its effects. The absence of these receptors led to increased sensitivity to anesthetics like ketamine when combined with medetomidine . This highlights the potential interactions between 3-OH Medetomidine and other anesthetic agents.
Clinical Implications
The biological activity of this compound suggests it could be valuable in both veterinary and potential human applications:
- Veterinary Medicine: Its sedative and analgesic properties make it suitable for use in surgical settings and pain management.
- Human Medicine: Although primarily studied in animals, the pharmacological profile indicates potential for use in human sedation protocols, particularly for patients requiring short-term sedation or during minor procedures.
Eigenschaften
IUPAC Name |
[3-[1-(1H-imidazol-5-yl)ethyl]-2-methylphenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-11(7-16)4-3-5-12(9)10(2)13-6-14-8-15-13/h3-6,8,10,16H,7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQCEFAVROSRIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(C)C2=CN=CN2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565950 | |
Record name | {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128366-50-7 | |
Record name | {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.